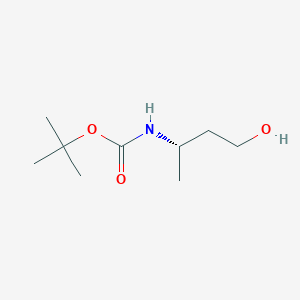

Boc-(S)-3-氨基丁醇

描述

“Boc-(S)-3-aminobutan-1-ol” is a compound that involves the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases . An environmentally friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported .Molecular Structure Analysis

The microstructure of a polymer is related to the physical arrangement of monomer residues along the backbone of the chain. It determines its macroscopic physical and mechanical properties, such as the crystallinity, the glass transition temperature, or microphase separation phenomenon .Chemical Reactions Analysis

The Boc group can be added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .Physical and Chemical Properties Analysis

The structure of polymer materials can determine its macroscopic physical and mechanical properties, such as the crystallinity and the glass transition temperature . The microstructure of a polymer is related to the physical arrangement of monomer residues along the backbone of the chain and it determines its macroscopic physical and mechanical properties .科学研究应用

寡聚物和聚合物的合成

Boc-(S)-3-氨基丁醇-1在寡聚物和聚合物的合成中起着至关重要的作用。例如,Lucarini 和 Tomasini (2001) 描述了含有反式-(4S,5R)-4-羧基 5-甲基恶唑烷-2-酮残基的寡聚物的合成,从苯甲基-N-Boc-(3R)-氨基丁酸酯开始。这些寡聚物折叠成有序结构,表明它们在制造具有特定性质的新材料中具有潜力 (Lucarini & Tomasini, 2001)。

医药应用

在药物研究中,Boc-(S)-3-氨基丁醇-1用作构建模块,用于制造具有潜在治疗应用的新化合物。例如,Facchinetti 等人。(2014) 评估了该化合物的羟乙胺衍生物对癌细胞系的细胞毒性,强调了 Boc 基团在增强抗肿瘤活性中的重要性 (Facchinetti et al., 2014)。

材料科学和催化

在材料科学领域,Boc-(S)-3-氨基丁醇-1衍生物已被用于开发新材料和催化剂。Heydari 等人。(2007) 证明了其在使用杂多酸作为催化剂对胺进行 N-叔丁氧羰基化的应用,展示了一种保护胺基的有效且对环境无害的工艺 (Heydari et al., 2007)。

环境和光催化研究

在环境应用中,Boc-(S)-3-氨基丁醇-1衍生物因其光催化特性而被探索。Ni 等人。(2016) 综述了基于 (BiO)2CO3 的光催化剂的制备、改性和应用,表明 Boc 保护的化合物在增强光催化性能以进行环境修复方面的潜力 (Ni et al., 2016)。

作用机制

Target of Action

Boc-(S)-3-aminobutan-1-ol is a compound used in the field of organic chemistry as a protecting group for amines . The primary target of this compound is the amine functional group present in various organic molecules .

Mode of Action

The Boc group, short for tert-butyloxycarbonyl, acts by protecting the amine functional group during chemical reactions . The Boc group is added to the amine through a nucleophilic addition-elimination reaction, forming a carbamate . This protection allows for transformations of other functional groups without affecting the amine .

Biochemical Pathways

The Boc group protects the amine during peptide bond formation, and is later removed under acidic conditions .

Result of Action

The primary result of the action of Boc-(S)-3-aminobutan-1-ol is the protection of the amine functional group, allowing for selective reactions on other parts of the molecule . This enables the synthesis of complex organic molecules, such as peptides .

Action Environment

The action of Boc-(S)-3-aminobutan-1-ol is influenced by the reaction conditions. The addition of the Boc group requires a base and the anhydride Boc2O . The removal of the Boc group is achieved with a strong acid . Therefore, the efficacy of Boc-(S)-3-aminobutan-1-ol as a protecting group is dependent on the control of the reaction environment .

安全和危害

生化分析

Biochemical Properties

The formation of Boc-protected amines, such as Boc-(S)-3-aminobutan-1-ol, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases This stability allows Boc-(S)-3-aminobutan-1-ol to participate in various biochemical reactions without premature deprotection

Molecular Mechanism

The molecular mechanism of Boc-(S)-3-aminobutan-1-ol primarily involves its role as a protecting group for amines during organic synthesis . The Boc group can be removed under acidic conditions, releasing the protected amine This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Boc-protected amines are generally stable under normal conditions and can be stored for extended periods .

Dosage Effects in Animal Models

The effects of Boc-(S)-3-aminobutan-1-ol at different dosages in animal models have not been reported. Studies on similar Boc-protected amines could provide insights . Specific studies on Boc-(S)-3-aminobutan-1-ol are needed to determine its dosage effects, including any threshold effects, toxic effects, or adverse effects at high doses.

Metabolic Pathways

Given its role as a Boc-protected amine, it may be involved in pathways related to amine metabolism

属性

IUPAC Name |

tert-butyl N-[(2S)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCO)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

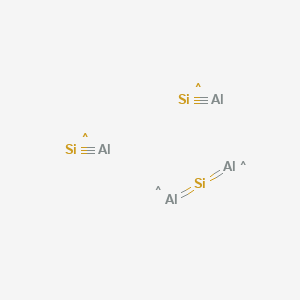

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazin-3-yl)ethanone](/img/structure/B3079259.png)

![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)

![2-[[4-Nitro-2-(phenylmethoxy)phenoxy]methyl]oxirane](/img/structure/B3079297.png)

![2-(hydroxymethyl)-7,9-dihydro-2H-[1,4]dioxino[2,3-e]indol-8(3H)-one](/img/structure/B3079298.png)

![Methyl 2-[(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B3079325.png)